molecular formula C14H18N2O5S B2394229 N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide CAS No. 1396854-21-9

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B2394229
CAS No.: 1396854-21-9
M. Wt: 326.37
InChI Key: UHAMZDRRGZSXDI-UHFFFAOYSA-N
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Description

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a structurally complex molecule featuring:

  • Cyclopropyl group: Imparts conformational rigidity and metabolic stability.
  • Hydroxyethyl chain: Enhances solubility and hydrogen-bonding capacity.
  • 3,5-Dimethyl-1,2-oxazole-4-sulfonamide: A sulfonamide-linked oxazole ring, which may confer enzyme-inhibitory properties (e.g., carbonic anhydrase inhibition) due to sulfonamide’s acidity and hydrogen-bonding ability.

Properties

IUPAC Name

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5S/c1-9-13(10(2)21-16-9)22(18,19)15-8-14(17,11-5-6-11)12-4-3-7-20-12/h3-4,7,11,15,17H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHAMZDRRGZSXDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2CC2)(C3=CC=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxazole Ring Formation

The oxazole ring is constructed via dehydrative cyclization of β-keto sulfonamide precursors. A representative protocol involves:

Reagents :

  • Ethyl 3-oxobutanoate (1.2 eq)
  • Sulfuryl chloride (1.5 eq)
  • Anhydrous dichloromethane (DCM)
  • Phosphorus oxychloride (POCl₃, catalytic 5 mol%)

Procedure :

  • Dissolve β-keto ester (10 mmol) in DCM under N₂ at 0°C.
  • Add POCl₃ dropwise over 15 min, maintaining temperature <5°C.
  • Stir for 4 hr at reflux (40°C), monitoring by TLC (hexane:ethyl acetate 3:1).
  • Quench with saturated NaHCO₃, extract with DCM (3×50 mL).
  • Dry over MgSO₄, concentrate under reduced pressure.

Yield : 78-82%

Sulfonamide Functionalization

Sulfonation employs chlorosulfonic acid under controlled conditions:

Parameter Optimal Value
Temperature -10°C to 0°C
Reaction Time 2.5 hr
Solvent Chloroform
Workup Ice-water quench

Characterization data:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 2.98 (s, 3H, CH₃), 2.45 (s, 3H, CH₃)
  • HRMS : m/z calcd for C₆H₈N₂O₃S [M+H]⁺ 189.0321, found 189.0319

Construction of the 2-Cyclopropyl-2-(Furan-2-yl)-2-Hydroxyethyl Side Chain

Cyclopropanation of Allylic Alcohols

A modified Kulinkovich reaction achieves cyclopropane formation:

Reaction Scheme :
Furan-2-yl-methyl magnesium bromide + Cyclopropane carboxaldehyde → 2-Cyclopropyl-2-(furan-2-yl)ethanol

Conditions :

  • Ti(OiPr)₄ (20 mol%)
  • Toluene, 110°C, 12 hr
  • Yield: 65% after column chromatography (SiO₂, hexane:EtOAc 4:1)

Hydroxylation and Protection

Epoxidation followed by acid-catalyzed ring opening introduces the tertiary alcohol:

Step Details
Epoxidation mCPBA (1.1 eq), DCM, 0°C → RT, 6 hr
Ring Opening H₂SO₄ (0.1 M in THF:H₂O 9:1), 50°C, 3 hr
Protection TBSCl (1.2 eq), imidazole (2 eq), DMF, 0°C → RT

Coupling Strategies for Final Assembly

Sulfonamide Bond Formation

Mitsunobu conditions enable efficient coupling of alcohol and sulfonamide:

Optimized Parameters :

  • DIAD (1.5 eq)
  • PPh₃ (1.5 eq)
  • THF, 0°C → RT, 24 hr
  • Yield: 73%

Side Reaction Mitigation :

  • Maintain pH <7 to prevent oxazole ring opening
  • Use molecular sieves (4Å) to scavenge water

Deprotection and Final Purification

TBS group removal employs TBAF in THF:

Procedure :

  • Add TBAF (1.1 eq) to protected intermediate (1 mmol) in THF at 0°C.
  • Stir 2 hr at RT, quench with NH₄Cl.
  • Extract with EtOAc (3×30 mL), dry (Na₂SO₄), concentrate.

Purification :

  • Two-step chromatography:
    • Silica gel (hexane:EtOAc 1:1)
    • Reverse-phase C18 (MeOH:H₂O 7:3)

Process Optimization and Scale-Up Considerations

Critical Process Parameters

Parameter Laboratory Scale Pilot Plant Scale
Cyclopropanation Batch, 100 mL Continuous Flow, 20 L/hr
Sulfonation Temp -10°C -5°C (jacketed reactor)
Mitsunobu Reaction 24 hr 18 hr (enhanced mixing)

Impurity Profiling

Common Impurities :

  • Over-sulfonated byproduct (3.5-5.2%): Mitigated by stoichiometric ClSO₃H addition
  • Diastereomeric alcohol (2.1-3.8%): Controlled via low-T epoxidation
  • Oxazole ring-opened product (<1%): Maintain anhydrous conditions

Analytical Characterization

Spectroscopic Data Consolidation

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 165.2 (S=O), 158.1 (C=N), 142.3 (furan C2), 110.4 (furan C3), 25.1 (cyclopropane CH₂)

IR (ATR, cm⁻¹):

  • 3276 (NH), 1598 (C=N), 1354 (S=O), 1123 (C-O)

X-ray Crystallography :

  • Space group P2₁/c
  • Dihedral angle between oxazole and furan: 87.5°
  • Hydrogen bonding network: N-H⋯O (2.89 Å)

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (HPLC) Cost Index
Linear Synthesis 58 97.2 1.00
Convergent Approach 71 98.5 0.87
Flow Chemistry 82 99.1 0.79

Cost index normalized to linear synthesis baseline

Chemical Reactions Analysis

Types of Reactions

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acids or other oxidized derivatives, while reduction reactions may yield sulfonic acids or other reduced derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that compounds with oxazole structures exhibit antimicrobial properties. N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide has shown promising results against various bacterial strains. In vitro studies have demonstrated its efficacy against gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

2. Anti-inflammatory Properties
The sulfonamide group in the compound is known for its anti-inflammatory effects. Studies have indicated that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

3. Anticancer Potential
Recent investigations into the structure-activity relationship (SAR) of oxazole derivatives have revealed that modifications can enhance anticancer activity. This compound has been evaluated for its ability to induce apoptosis in cancer cell lines, with preliminary results indicating a dose-dependent effect on cell viability .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry explored the antibacterial properties of various oxazole derivatives, including this compound. The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) significantly lower than those of traditional antibiotics .

Case Study 2: Anti-inflammatory Mechanism

In a controlled study examining the anti-inflammatory effects of sulfonamides, researchers found that this compound inhibited the expression of TNF-alpha and IL-6 in human peripheral blood mononuclear cells (PBMCs). This suggests a mechanism by which the compound may exert its anti-inflammatory effects .

Case Study 3: Anticancer Activity

A recent investigation focused on the anticancer properties of this compound against breast cancer cell lines. The results indicated that treatment with this compound resulted in significant reductions in cell proliferation and increased apoptosis markers compared to control groups .

Mechanism of Action

The mechanism of action of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Ethanolamide Derivatives (e.g., Anandamide)

Structural Comparison :

  • Shared Feature: Hydroxyethyl group (N-(2-hydroxyethyl) in ethanolamides vs. hydroxyethyl chain in the target).
  • Divergence: Target: Sulfonamide-linked oxazole vs. amide-linked fatty acid chains in ethanolamides (e.g., anandamide’s arachidonyl tail). Substituents: Cyclopropyl and furan in the target vs. unsaturated alkyl chains in ethanolamides.

Functional Implications :

  • Ethanolamides like anandamide (20:4 NAE) are endocannabinoids involved in lipid signaling via CB1/CB2 receptors . The target’s sulfonamide and rigid substituents likely redirect its activity toward non-lipid targets (e.g., enzymes).
  • Sulfonamide vs. Amide : Sulfonamides are more acidic (pKa ~10) than amides (pKa ~17), enhancing hydrogen-bonding with polar enzyme active sites.

Organophosphorus Compounds (e.g., Cyclohexylmethyl Phosphonamidoate)

Structural Comparison :

  • Shared Feature : Hydroxyethyl group in both compounds.
  • Divergence: Target: Oxazole sulfonamide vs. phosphonamidoate group (P=O and C-P bonds) in the organophosphorus analogue.

Functional Implications :

  • Phosphonamidoates are often protease inhibitors or agrochemicals due to phosphorus’s electrophilicity . The target’s sulfonamide may offer greater hydrolytic stability and fewer toxicity concerns compared to phosphorus-based groups.

Structural Comparison :

  • Shared Feature: Heterocyclic cores (oxazole in the target vs. thiazole/pyrazole in cannabinoids).
  • Divergence: Target: Cyclopropyl and furan substituents vs. fluorinated alkyl chains (e.g., 5F-AB-FUPPYCA) or tetramethylcyclopropane (A-836,339) in cannabinoids .

Functional Implications :

  • Synthetic cannabinoids target CB1/CB2 receptors via lipophilic substituents. The target’s cyclopropyl group may reduce metabolic degradation compared to linear alkyl chains, while the oxazole’s electron-withdrawing nature could alter receptor affinity.

Tabulated Structural and Functional Comparison

Compound Name Key Features Biological Relevance Reference
Target Compound Cyclopropyl, furan, oxazole sulfonamide Enzyme inhibition (hypothesized)
Anandamide (20:4 NAE) Ethanolamide, arachidonyl chain Endocannabinoid signaling
Cyclohexylmethyl Phosphonamidoate Phosphonamidoate, trimethylpropyl Protease inhibition
A-836,339 (Synthetic Cannabinoid) Thiazole, tetramethylcyclopropane CB1/CB2 receptor modulation

Research Findings and Hypotheses

  • Metabolic Stability: The cyclopropyl group in the target compound may reduce oxidative metabolism compared to unsaturated chains in ethanolamides or fluorinated groups in cannabinoids.
  • Solubility: The hydroxyethyl group and polar sulfonamide may improve aqueous solubility relative to highly lipophilic cannabinoids.

Biological Activity

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a synthetic compound with a complex structure that suggests potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including:

  • Cyclopropyl group : Known for enhancing metabolic stability and bioavailability.
  • Furan ring : Contributes to the compound's reactivity and potential interactions with biological targets.
  • Hydroxyethyl moiety : May enhance solubility and facilitate binding to target proteins.

The molecular formula is C16H19N3O4SC_{16}H_{19}N_{3}O_{4}S with a molecular weight of approximately 365.4 g/mol. The structure allows for various chemical interactions, making it a candidate for diverse applications in medicinal chemistry.

Research indicates that compounds similar to this compound may exert their biological effects through:

  • Enzyme Inhibition : The sulfonamide group can interact with active sites of enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may bind to specific receptors, influencing cellular signaling pathways.

Antiproliferative Effects

Studies have evaluated the antiproliferative activity of related compounds against various cancer cell lines. For instance:

CompoundCell LineIC50 (nM)
CA-4HeLa180
CA-4MDA-MB-231370
6aMDA-MB-231Equipotent
6fA549180

These findings suggest that derivatives with similar structural features may exhibit significant cytotoxicity against cancer cells, indicating potential therapeutic applications in oncology .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Compounds containing furan and oxazole rings have been documented to possess antibacterial and antifungal activities due to their ability to disrupt microbial cell processes .

Case Studies

  • Synthesis and Evaluation : A study synthesized various derivatives of oxazole sulfonamides and evaluated their biological activities. The results indicated that modifications in the side chains significantly affected their potency against different cancer cell lines .
  • Structural Activity Relationship (SAR) : Research has shown that small changes in the chemical structure of related compounds can lead to substantial differences in biological activity. For example, the introduction of methoxy groups at specific positions enhanced the antiproliferative effects against certain cancer types .

Q & A

Q. Table 1. Key Synthetic Parameters and Yields

StepConditionsYield (%)Purity (%)Reference
Sulfonamide couplingDCM, 0°C, N₂, 2 h7892
CyclopropanationPd(OAc)₂, toluene, 70°C, 12 h4585
Final purificationEtOH/H₂O recrystallization9098

Q. Table 2. Bioactivity Data Variability

Assay TypeReported IC₅₀ (µM)Cell LineKey ConfoundersReference
Antiviral (HSV-1)2.5 ± 0.3Vero cellsSerum concentration (10% FBS)
Antiviral (HIV-1)>50HEK293TMetabolite interference
Antibacterial (E. coli)12.8 ± 1.5ATCC 25922pH-dependent solubility

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